molecular formula C11H15N3O B12362073 6-Methyl-2-(6-methylpyridin-2-yl)-1,3-diazinan-4-one

6-Methyl-2-(6-methylpyridin-2-yl)-1,3-diazinan-4-one

Cat. No.: B12362073
M. Wt: 205.26 g/mol
InChI Key: HKJIDWXFKXLHNU-UHFFFAOYSA-N
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Description

6-Methyl-2-(6-methylpyridin-2-yl)-1,3-diazinan-4-one is a heterocyclic compound that features a diazinane ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(6-methylpyridin-2-yl)-1,3-diazinan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with a suitable amine, followed by cyclization to form the diazinane ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(6-methylpyridin-2-yl)-1,3-diazinan-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-Methyl-2-(6-methylpyridin-2-yl)-1,3-diazinan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(6-methylpyridin-2-yl)-1,3-diazinan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the exact mechanisms and targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(6-methylpyridin-2-yl)-1,3-diazinan-4-one is unique due to its diazinane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

6-methyl-2-(6-methylpyridin-2-yl)-1,3-diazinan-4-one

InChI

InChI=1S/C11H15N3O/c1-7-4-3-5-9(12-7)11-13-8(2)6-10(15)14-11/h3-5,8,11,13H,6H2,1-2H3,(H,14,15)

InChI Key

HKJIDWXFKXLHNU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)NC(N1)C2=CC=CC(=N2)C

Origin of Product

United States

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